3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Description
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring:
- A morpholine ring at the 4-position of the aniline substituent (3-position of the pyrrolidine core).
- A 2-(trifluoromethyl)phenyl group at the 1-position of the pyrrolidine ring.
Molecular Formula: C₂₁H₂₀F₃N₃O₃
Key Structural Features:
- The morpholine moiety enhances solubility and bioavailability due to its hydrophilic nature .
- The 2-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, influencing electronic distribution and metabolic stability .
- The pyrrolidine-2,5-dione core provides a rigid scaffold for intermolecular interactions, such as hydrogen bonding via carbonyl groups .
Potential Applications:
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)16-3-1-2-4-18(16)27-19(28)13-17(20(27)29)25-14-5-7-15(8-6-14)26-9-11-30-12-10-26/h1-8,17,25H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURHNHXWQUAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine derivative, followed by the introduction of the phenylamino group. The trifluoromethylphenyl group is then attached through a series of substitution reactions. The final step involves the formation of the pyrrolidine-2,5-dione ring under controlled conditions, often using a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The trifluoromethyl group enhances its binding affinity and stability, while the morpholine ring contributes to its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness arises from its substituent arrangement. Below is a comparative analysis with key analogs:
Electronic and Steric Effects
- Trifluoromethyl Position : The 2-CF₃ isomer (target compound) exhibits superior target affinity compared to the 3-CF₃ analog due to reduced steric clash in planar binding sites .
- Morpholine Placement : Direct attachment to the pyrrolidine core (e.g., ) vs. via a phenyl linker (target compound) alters solubility and hydrogen-bonding capacity. The phenyl-morpholine linkage in the target compound improves conformational flexibility .
- Aromatic Substituents : Naphthalene () increases hydrophobicity, favoring membrane permeability but reducing aqueous solubility.
Biological Activity
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the context of anticonvulsant properties. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the alkylation of morpholine derivatives with appropriate trifluoromethylated phenyl precursors. The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticonvulsant Properties
Research indicates that compounds featuring the pyrrolidine-2,5-dione core exhibit notable anticonvulsant activity. In animal models, particularly the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, several derivatives have shown protective effects against seizures. For instance, studies have demonstrated that derivatives containing morpholine groups can enhance efficacy in seizure models, suggesting a favorable pharmacological profile.
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Structure | MES Activity | PTZ Activity | Comments |
|---|---|---|---|
| Pyrrolidine Derivative A | Yes (100 mg/kg) | No | Moderate binding to sodium channels |
| Pyrrolidine Derivative B | Yes (300 mg/kg) | Yes (100 mg/kg) | Delayed onset but long duration |
| This compound | TBD | TBD | Under investigation |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific substituents on the morpholine and phenyl rings significantly influences biological activity. For example, the trifluoromethyl group enhances lipophilicity, potentially improving CNS penetration and efficacy in seizure models. The morpholine moiety appears crucial for maintaining anticonvulsant activity, as evidenced by comparative studies with other amine functionalities.
Case Studies
- Study on Anticonvulsant Activity : A recent study synthesized various pyrrolidine derivatives and evaluated their anticonvulsant properties using the MES test. The most effective compound demonstrated a significant protective effect at doses of 100 mg/kg and 300 mg/kg, indicating a promising therapeutic window for further development.
- Mechanistic Insights : In vitro studies have shown that some derivatives act as moderate binders to neuronal voltage-sensitive sodium channels. This mechanism is critical as it suggests a pathway through which these compounds exert their anticonvulsant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
